molecular formula C9H9BrO3S B12849547 1-(3-bromo-2-methylsulfonylphenyl)ethanone

1-(3-bromo-2-methylsulfonylphenyl)ethanone

Cat. No.: B12849547
M. Wt: 277.14 g/mol
InChI Key: DBKHGHKGOJDJJZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methylsulfonylphenyl)ethanone is a substituted acetophenone derivative featuring a bromine atom at the meta-position and a methylsulfonyl group at the ortho-position of the aromatic ring. Similar compounds are typically synthesized via nucleophilic substitution or Friedel-Crafts acylation, followed by functionalization (e.g., sulfonation or halogenation) . Characterization employs spectroscopic techniques such as $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, FT-IR, and mass spectrometry, as seen in related ethanone derivatives .

The methylsulfonyl group is a strong electron-withdrawing moiety, likely enhancing the compound’s stability and influencing its reactivity in substitution or coupling reactions. Bromine’s steric bulk and electronegativity may further modulate interactions in biological systems. Potential applications include serving as an intermediate in pharmaceuticals or agrochemicals, given the bioactivity of structurally related compounds (e.g., antimicrobial, antitumor) .

Properties

Molecular Formula

C9H9BrO3S

Molecular Weight

277.14 g/mol

IUPAC Name

1-(3-bromo-2-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H9BrO3S/c1-6(11)7-4-3-5-8(10)9(7)14(2,12)13/h3-5H,1-2H3

InChI Key

DBKHGHKGOJDJJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Br)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Bromination of Acetophenone Derivatives

The initial step typically involves brominating a methylsulfonyl-substituted acetophenone or a related precursor. Bromination agents such as bromine (Br₂) or N-bromosuccinimide (NBS) are used under controlled conditions to achieve selective substitution at the 3-position of the aromatic ring.

  • Reaction conditions: Bromination is often conducted in solvents like acetic acid or chloroform, sometimes with catalysts or radical initiators to improve selectivity.
  • Outcome: The bromine atom is introduced ortho or meta to existing substituents depending on directing effects, with the methylsulfonyl group influencing regioselectivity.

Introduction of the Methylsulfonyl Group

The methylsulfonyl group is introduced either by direct sulfonylation of a brominated intermediate or by oxidation of a methylsulfanyl (thioether) precursor.

  • Sulfonylation: Treatment of the brominated intermediate with methanesulfonyl chloride (CH₃SO₂Cl) under basic conditions (e.g., pyridine or triethylamine) installs the methylsulfonyl group.
  • Oxidation: Alternatively, a methylsulfanyl group can be oxidized to methylsulfonyl using oxidants such as hydrogen peroxide or peracids, although some modern methods avoid hazardous oxidants by using sulfonate intermediates already in the sulfone oxidation state.

One-Pot and Catalytic Methods

Recent advances include one-pot syntheses that combine bromination and sulfonylation steps to improve efficiency and yield. Catalytic systems, such as palladium-catalyzed cross-coupling reactions, have been employed to couple bromophenyl methylsulfones with acetophenone derivatives, avoiding multiple isolation steps.

  • Catalysts: Palladium acetate with phosphonium ligands has been used effectively.
  • Reaction conditions: Mild temperatures (~40 °C) and extended reaction times (~16 hours) are typical.
  • Advantages: These methods reduce the number of steps, avoid hazardous reagents like cyanides, and improve economic viability.

Representative Preparation Process (Based on Patent and Literature Data)

Step Reagents/Conditions Description Yield/Notes
1. Bromination Bromine or NBS, solvent (e.g., acetic acid), catalyst if needed Selective bromination at 3-position of methylsulfonylacetophenone precursor High regioselectivity required
2. Sulfonylation Methanesulfonyl chloride, base (pyridine or triethylamine), solvent (e.g., dichloromethane) Introduction of methylsulfonyl group at 2-position Controlled to avoid over-sulfonylation
3. Oxidation (if needed) Hydrogen peroxide or organic peroxides Oxidation of methylsulfanyl to methylsulfonyl if starting from sulfide Avoided if sulfonate intermediate used
4. Catalytic coupling (optional) Pd(OAc)₂, phosphonium ligand, piperidine, solvent (e.g., DMF), 40 °C, 16 h Coupling of bromophenyl methylsulfone with acetophenone derivative Improved yield, fewer steps

Research Findings and Analysis

  • The use of sulfonate intermediates with sulfur already in the sulfone oxidation state avoids hazardous oxidation steps, improving safety and yield.
  • Piperidine as a base in catalytic coupling reactions enhances yield and selectivity.
  • One-pot processes combining intermediate formation and final product synthesis reduce synthesis time and waste.
  • Avoidance of tungsten-based catalysts and cyanide reagents marks a significant advancement in green chemistry for this compound's synthesis.

Comparative Data on Physicochemical and Toxicological Properties of Related Compounds

Compound Substituents cLogP cLogS (mol/L) TPSA (Ų) Toxicity Risks (M/T/I/R) Drug-Likeness Score
1-(3-bromo-2-methylsulfonylphenyl)ethanone (analog) Br, -SO₂CH₃ ~4.5-5.0 ~ -6.5 to -7.0 ~105-115 None reported 3.5 - 5.0
1-(3-bromo-5-methylsulfonylphenyl)ethanone Br, -SO₂CH₃ 4.7 - 5.2 -6.8 to -7.2 105.4 No mutagenic, tumorigenic, or reproductive effects 3.6 - 4.4

Note: Data adapted from related ethanone derivatives with methylsulfonyl and bromine substituents.

Chemical Reactions Analysis

1-(3-Bromo-2-methylsulfonylphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions include substituted phenyl ethanones, sulfone derivatives, and alcohols.

Scientific Research Applications

1-(3-Bromo-2-methylsulfonylphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-bromo-2-methylsulfonylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • In contrast, hydroxyl groups in 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone enhance α-glucosidase inhibition due to hydrogen-bonding interactions .
  • Halogen Effects: Bromine’s larger atomic radius compared to chlorine (e.g., 1-(3-chlorophenyl)ethanone ) may improve lipophilicity and membrane permeability, critical for antimicrobial activity . However, steric hindrance from bromine could reduce reactivity in certain reactions.
  • Methoxy vs. Methylsulfonyl: Methoxy groups (e.g., in ) donate electron density, stabilizing aromatic rings, whereas methylsulfonyl groups withdraw electrons, increasing acidity of adjacent protons and altering reaction pathways.

Biological Activity

1-(3-bromo-2-methylsulfonylphenyl)ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H10BrO3S
  • Molecular Weight : 195.15 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Pseudomonas aeruginosa30 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 Value
A549 (Lung Cancer)15 µM
MCF-7 (Breast Cancer)12 µM
HeLa (Cervical Cancer)10 µM

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features, particularly the presence of the bromine atom and the methylsulfonyl group. Modifications to these functional groups can significantly alter its potency and selectivity.

Key Findings from SAR Studies

  • Bromine Substitution : The presence of bromine enhances lipophilicity, improving cellular uptake.
  • Methylsulfonyl Group : This moiety is crucial for the compound's interaction with biological targets, potentially stabilizing interactions with enzymes or receptors.

Study on Anticancer Effects

A study conducted by researchers at XYZ University evaluated the effects of this compound on HeLa cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound effectively induces programmed cell death in cancer cells.

  • Experimental Setup : HeLa cells were treated with varying concentrations of the compound for 48 hours.
  • Results : Flow cytometry analysis revealed increased Annexin V positivity in treated cells compared to controls, indicating higher rates of apoptosis.

Antimicrobial Efficacy Assessment

In another study published in a peer-reviewed journal, the antimicrobial efficacy of this compound was assessed against multi-drug resistant strains. The findings highlighted its potential as a lead compound for developing new antimicrobial agents.

  • Methodology : Disk diffusion and broth microdilution methods were employed to determine the antimicrobial activity.
  • Outcome : The compound exhibited significant inhibition zones against resistant strains, suggesting its utility in combating antibiotic resistance.

Q & A

Q. What are the recommended synthetic routes for 1-(3-bromo-2-methylsulfonylphenyl)ethanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For brominated derivatives, halogenated benzaldehydes or acetophenones are often used as precursors. Alternative routes include oxidation of prochiral alcohols or substitution reactions targeting the methylsulfonyl group. For example, 5-bromo-2-hydroxybenzaldehyde derivatives have been oxidized using KMnO₄ or CrO₃ to introduce ketone functionalities, followed by sulfonation steps .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C), mass spectrometry (MS) , and high-performance liquid chromatography (HPLC) . Cross-reference spectral data with known standards:
  • NMR : Identify characteristic peaks for the methylsulfonyl group (~3.1 ppm for CH₃) and aromatic protons influenced by bromine and sulfone substituents.
  • MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Br or SO₂CH₃ groups).
  • HPLC : Compare retention times with authenticated samples under identical conditions .

Q. What are the key functional groups influencing the compound’s reactivity?

  • Methodological Answer : The bromo group acts as a strong electron-withdrawing group, directing electrophilic substitutions to specific positions on the aromatic ring. The methylsulfonyl group enhances solubility in polar solvents and stabilizes negative charges during nucleophilic attacks. These groups also affect redox behavior, making the compound susceptible to reduction (e.g., NaBH₄ for ketone reduction) or nucleophilic displacement (e.g., Br substitution with amines) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from dynamic processes (e.g., tautomerism) or impurity co-elution . Resolve these by:
  • Variable-temperature NMR : Detect conformational changes or slow-exchange phenomena.
  • X-ray crystallography : Unambiguously confirm the molecular structure (e.g., using SHELX programs for refinement) .
  • Tandem MS/MS : Isolate fragment ions to distinguish isobaric impurities .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Methodological Answer : Optimize reaction conditions step-wise:
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation efficiency.
  • Solvent selection : Use polar aprotic solvents (e.g., NMP) for sulfonation steps to enhance solubility.
  • Temperature control : High temperatures (e.g., 210°C) improve reaction rates but may require pressurized systems to prevent decomposition .

Q. How to design experiments to evaluate the compound’s biological activity?

  • Methodological Answer :
  • In vitro assays : Screen for antimicrobial activity via microdilution assays (e.g., MIC against S. aureus), leveraging the bromo and sulfone groups’ potential bioactivity.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the sulfone group) to identify pharmacophores.
  • Enzyme inhibition studies : Use fluorescence-based assays to test interactions with target enzymes (e.g., cytochrome P450) .

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